molecular formula C12H9F3N2O B8175262 (3-(Pyrimidin-5-yl)-5-(trifluoromethyl)phenyl)methanol

(3-(Pyrimidin-5-yl)-5-(trifluoromethyl)phenyl)methanol

Cat. No.: B8175262
M. Wt: 254.21 g/mol
InChI Key: JMUNGQOLNVVXCP-UHFFFAOYSA-N
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Description

(3-(Pyrimidin-5-yl)-5-(trifluoromethyl)phenyl)methanol is an organic compound that features a pyrimidine ring and a trifluoromethyl group attached to a phenyl ring, with a methanol group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrimidin-5-yl)-5-(trifluoromethyl)phenyl)methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and an amidine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Methanol Group: The methanol group can be introduced through a Grignard reaction, where a phenylmagnesium bromide reacts with formaldehyde to form the methanol group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyrimidin-5-yl)-5-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of (3-(Pyrimidin-5-yl)-5-(trifluoromethyl)phenyl)aldehyde or (3-(Pyrimidin-5-yl)-5-(trifluoromethyl)phenyl)carboxylic acid.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-(Pyrimidin-5-yl)-5-(trifluoromethyl)phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (3-(Pyrimidin-5-yl)-5-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyrimidin-5-yl)phenyl)methanol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    (3-(Pyrimidin-5-yl)-5-methylphenyl)methanol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    (3-(Pyrimidin-5-yl)-5-chlorophenyl)methanol: Contains a chlorine atom instead of a trifluoromethyl group, leading to different substitution reactions and biological effects.

Uniqueness

(3-(Pyrimidin-5-yl)-5-(trifluoromethyl)phenyl)methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance and specificity.

Properties

IUPAC Name

[3-pyrimidin-5-yl-5-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)11-2-8(6-18)1-9(3-11)10-4-16-7-17-5-10/h1-5,7,18H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUNGQOLNVVXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CN=CN=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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